2-(3,5-dimethylisoxazol-4-yl)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone
Description
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Properties
IUPAC Name |
2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-(2-morpholin-4-yl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O3/c1-11-14(12(2)25-20-11)7-16(23)22-9-13-8-18-17(19-15(13)10-22)21-3-5-24-6-4-21/h8H,3-7,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUNWNROIUXSYNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)N2CC3=CN=C(N=C3C2)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3,5-dimethylisoxazol-4-yl)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone (CAS Number: 2034254-16-3) is a novel heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity based on available literature, including structure-activity relationships (SAR), pharmacological effects, and relevant case studies.
The molecular formula for this compound is with a molecular weight of 343.4 g/mol. Its structural features include an isoxazole ring and a pyrrolopyrimidine moiety, which are known to contribute to various biological activities.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, studies on related pyrrolo[3,4-d]pyrimidine derivatives have shown potent activity against various human cancer cell lines such as KB, DLD, and HepG2/A2. The mechanism of action is believed to involve the inhibition of topoisomerase II, which is crucial for DNA replication and cell division .
Antimicrobial Activity
Compounds within the same structural class have demonstrated antimicrobial properties. For example, some derivatives were found to be effective against bacterial strains at low minimum inhibitory concentration (MIC) values. Although specific data on the subject compound's antimicrobial efficacy is limited, the presence of the isoxazole and pyrrolopyrimidine rings suggests potential activity against microbial pathogens .
Neuropharmacological Effects
The morpholino group in the compound may confer neuropharmacological properties. Compounds with similar structures have been evaluated for their effects on central nervous system (CNS) disorders. Some studies suggest that they may exhibit analgesic properties and could modulate neurotransmitter systems, although direct evidence for this specific compound remains to be fully explored .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications in the isoxazole and pyrrolopyrimidine moieties can significantly affect biological potency. For example:
| Compound Modification | Effect on Activity |
|---|---|
| Substitution at position 4 of isoxazole | Increased antitumor activity |
| Variations in the morpholino substituent | Altered CNS effects |
These findings emphasize the importance of structural variations in optimizing biological activity.
Case Studies
- Antitumor Efficacy : A study evaluated a series of pyrrolo[3,4-d]pyrimidine derivatives, including those structurally related to our compound. Results showed that certain derivatives exhibited IC50 values in the nanomolar range against multiple cancer cell lines, indicating high potency .
- Neuropharmacological Assessment : In a preclinical model assessing pain response, compounds with similar morpholino substitutions demonstrated significant analgesic effects compared to controls, suggesting potential for development as pain management agents .
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that compounds similar to 2-(3,5-dimethylisoxazol-4-yl)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone exhibit significant anticancer properties. For instance, studies have shown that derivatives of pyrrolopyrimidine compounds can inhibit tumor growth by targeting specific signaling pathways involved in cancer cell proliferation and survival.
Mechanism of Action
The mechanism of action for this compound likely involves the inhibition of key enzymes or receptors associated with cancer progression. Similar compounds have been identified as inhibitors of dihydroorotate dehydrogenase (DHODH), which plays a critical role in pyrimidine synthesis and is a validated target in cancer therapy .
Biological Research Applications
Enzyme Inhibition Studies
The compound has also been investigated for its potential to inhibit various enzymes relevant to disease mechanisms. For example, it may act as an inhibitor of kinases involved in cellular signaling pathways, which are often dysregulated in diseases such as cancer and autoimmune disorders.
Pharmacological Profiles
The pharmacological profiles of compounds structurally related to this compound suggest they may possess beneficial properties such as anti-inflammatory and analgesic effects. These effects are critical for developing new treatments for chronic pain and inflammatory diseases .
Case Study 1: Inhibition of Dihydroorotate Dehydrogenase
A study demonstrated that a series of pyrrolopyrimidine derivatives showed potent inhibition against DHODH, leading to reduced proliferation of cancer cells in vitro. The structure-activity relationship (SAR) analysis indicated that modifications to the isoxazole moiety significantly enhanced activity.
Case Study 2: Antimicrobial Activity
Another investigation explored the antimicrobial properties of similar compounds, revealing that they exhibit activity against various bacterial strains. The results suggested potential applications in developing new antibiotics amid rising antibiotic resistance .
Chemical Reactions Analysis
Synthetic Routes and Key Reactivity
The compound is synthesized via multistep protocols involving pyrrolopyrimidine intermediates and isoxazole coupling . Key steps include:
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Nucleophilic substitution at the pyrrolopyrimidine’s C-2 and C-4 positions to introduce morpholine and isoxazole groups.
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Suzuki-Miyaura cross-coupling for aryl/heteroaryl substitutions (e.g., pyridyl groups) on the pyrrolopyrimidine scaffold .
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Microwave-assisted cyclization to optimize reaction yields and reduce synthesis time .
Example Reaction Pathway:
Pyrrolopyrimidine Core
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Electrophilic substitution : The electron-deficient pyrimidine ring undergoes regioselective halogenation (e.g., chlorination at C-4/C-6) for further functionalization .
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Cross-coupling reactions : Suzuki reactions with boronic acids introduce aryl/heteroaryl groups (e.g., pyridyl substituents) .
Morpholine Substituent
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Ring-opening reactions : Under acidic conditions, morpholine’s oxygen acts as a nucleophile, enabling alkylation or acylation at the nitrogen .
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Coordination chemistry : The morpholine nitrogen participates in metal-ligand interactions, useful in catalytic systems .
3,5-Dimethylisoxazole Moiety
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Electrophilic aromatic substitution : Methyl groups direct electrophiles to the C-4 position, though steric hindrance limits reactivity .
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Hydrolysis : Acidic conditions cleave the isoxazole ring to form β-ketoamide derivatives .
Suzuki Cross-Coupling
The pyrrolopyrimidine’s chlorinated positions (C-4/C-6) react with boronic acids under Pd catalysis:
This method is critical for introducing diversity at R₁/R₂ positions .
Nucleophilic Aromatic Substitution (SNAr)
Morpholine displaces chlorine on pyrrolopyrimidine under mild conditions:
Kinetic studies show pseudo-first-order dependence on morpholine concentration .
Stability and Degradation
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pH sensitivity : The compound is stable in neutral buffers but degrades under strongly acidic/basic conditions via isoxazole ring opening or morpholine hydrolysis .
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Thermal stability : Decomposition occurs above 200°C, forming CO and NH₃ as byproducts.
Comparative Reactivity with Analogues
| Feature | This Compound | Analogues (e.g., pyridyl derivatives) | Impact on Reactivity |
|---|---|---|---|
| Isoxazole ring | Electron-rich, sterically hindered | Pyridyl: Electron-deficient | Slower electrophilic substitution |
| Morpholine | Flexible, polar substituent | Piperidine: Less polar | Enhanced solubility, slower hydrolysis |
Q & A
Q. What steps validate unexpected byproducts in synthesis?
- Isolate byproducts via column chromatography (silica gel, ethyl acetate:hexane gradients) and characterize using HRMS/MS and X-ray diffraction . Mechanistic studies (e.g., radical trapping) can identify unintended pathways .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
